4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride
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Overview
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry, bioorganic chemistry, and materials science .
Preparation Methods
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride can be achieved through various synthetic routes. One common method involves the condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This reaction typically proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .
Chemical Reactions Analysis
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position, to form 3-ArS/ArSe derivatives.
Common reagents used in these reactions include eosin Y disodium salt as a photocatalyst for arylation reactions . The major products formed from these reactions are diversely orchestrated 3-ArS/ArSe derivatives .
Scientific Research Applications
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits biological activity, making it useful in the development of bioactive compounds.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. Preliminary experimental investigations suggest a radical mechanistic pathway for its transformations . The compound’s biological activity is attributed to its ability to interact with various bioindicators, such as cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents .
Comparison with Similar Compounds
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopentyl-6-methyl-4-oxo-, monohydrochloride can be compared with other similar compounds, such as:
4H-Pyrido(1,2-a)pyrimidin-4-one: Known for its biological activity and used in various applications.
2-Phenyl-4H-pyrido(1,2-a)pyrimidin-4-one: Exhibits antimicrobial activity and is used in the development of bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Properties
CAS No. |
125055-78-9 |
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Molecular Formula |
C15H18ClN3O2 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
N-cyclopentyl-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-10-5-4-8-13-16-9-12(15(20)18(10)13)14(19)17-11-6-2-3-7-11;/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,17,19);1H |
InChI Key |
IHGFYUJTULSIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCC3.Cl |
Origin of Product |
United States |
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